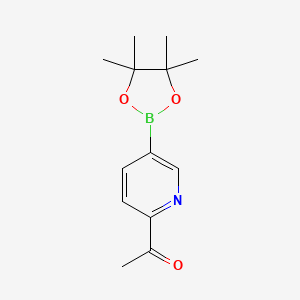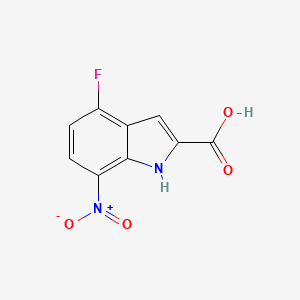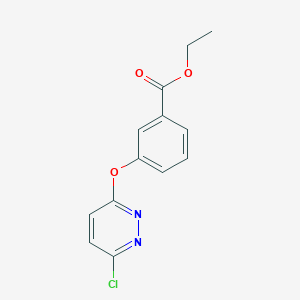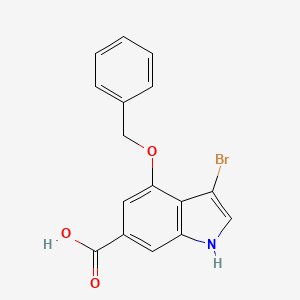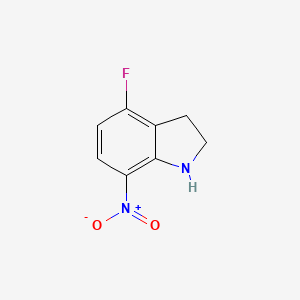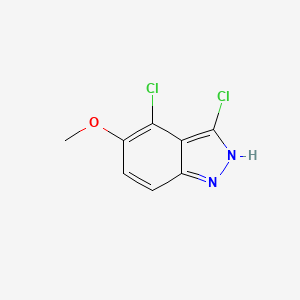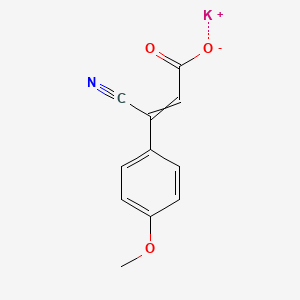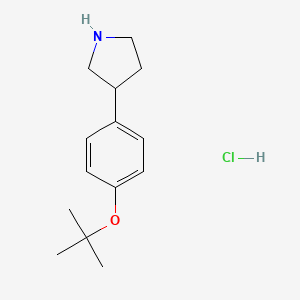
1-(5-溴-3-甲基-2-吡啶基)吲哚
描述
1-(5-Bromo-3-methyl-2-pyridinyl)indoline (5-BMPI) is an organic compound belonging to the class of heterocyclic compounds. It is an indole derivative with a bromo group at the 5-position and a methyl group at the 3-position, and a pyridine ring at the 2-position. 5-BMPI is an important reagent in organic synthesis, and it has been extensively studied for its synthetic and biological applications.
科学研究应用
抗癌应用
研究表明,1-(5-溴-3-甲基-2-吡啶基)吲哚衍生物,如从吲哚酮衍生物合成的衍生物,表现出显著的抗癌活性。这些化合物已被评估其对各种人类癌细胞系的细胞毒性影响,包括胃癌、乳腺腺癌、鼻咽癌和口腔癌细胞。包含吲哚和吡啶基骨架的化合物展示出优秀的抗增殖活性,突显了它们作为抗癌药物的潜力 (A. Abu‐Hashem & S. Al-Hussain, 2022)。
新型分子结构的合成
1-(5-溴-3-甲基-2-吡啶基)吲哚衍生物的化学多样性有助于合成各种新型分子结构。例如,研究已集中于合成螺[吲哚-3,4'-哌啶]-2-酮作为高选择性和高效的c-Met/ALK抑制剂,展示出显著的体内抗肿瘤活性 (Jingrong Li et al., 2013)。此外,通过极性[3+2]环加成反应开发了用于合成螺环咪唑并[1,2-a]吡啶和异喹啉衍生物的衍生物,展示了操作简便性和高产率 (T. Mokhtari et al., 2015)。
化学反应与药物发现
吲哚和吡啶基骨架是探索药物发现化学反应的关键。例如,已研究了溶剂和铜离子诱导的吡啶基-吡唑-3-酮衍生物的合成,以及其晶体结构和细胞毒性,为新药物的开发提供了见解 (Q. Huang et al., 2017)。此外,通过Lewis酸催化反应探索了新型螺[吲哚-3,2'-吡啶]和螺[吲哚-3,4'-吡啶]的合成,为构建复杂分子结构的方法学增添了新的方法 (Hongwu Gao et al., 2014)。
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would likely result in downstream effects related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
生化分析
Biochemical Properties
1-(5-Bromo-3-methyl-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific interactions of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
1-(5-Bromo-3-methyl-2-pyridinyl)indoline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1-(5-Bromo-3-methyl-2-pyridinyl)indoline, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate immune responses and exhibit anti-inflammatory effects, further highlighting their potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects . Understanding the molecular mechanism of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is essential for elucidating its therapeutic potential and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been studied for their stability and degradation profiles to ensure their efficacy and safety in therapeutic applications . Long-term studies in in vitro and in vivo settings are crucial for understanding the temporal effects of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline and its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is essential for determining its therapeutic window and ensuring its safety and efficacy in clinical applications.
Metabolic Pathways
1-(5-Bromo-3-methyl-2-pyridinyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, further highlighting their potential therapeutic applications . Understanding the metabolic pathways of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is crucial for elucidating its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is crucial for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMZXRSNKDUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)




